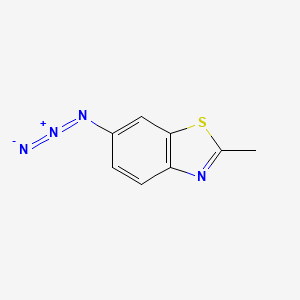

6-Azido-2-methyl-1,3-benzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-azido-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S/c1-5-10-7-3-2-6(11-12-9)4-8(7)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHZNHLOQDEDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498289 | |

| Record name | 6-Azido-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16293-61-1 | |

| Record name | 6-Azido-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Azido-2-methyl-1,3-benzothiazole: A Technical Guide for Chemical Research and Drug Development

Introduction: The benzothiazole moiety is a prominent heterocyclic scaffold renowned for its wide-ranging pharmacological activities, forming the core of numerous therapeutic agents.[1][2] Derivatives of benzothiazole are integral in drug discovery, with applications spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[1][3][4] The incorporation of an azido (-N₃) functional group at the 6-position of the 2-methyl-1,3-benzothiazole core introduces a versatile chemical handle. Azides are highly valuable in medicinal chemistry and chemical biology, primarily serving as precursors for bioorthogonal "click" chemistry reactions and as photoaffinity labels for target identification studies.[5] This technical guide provides a comprehensive overview of the known and predicted chemical properties, synthesis, and potential applications of 6-Azido-2-methyl-1,3-benzothiazole for researchers in drug development and chemical synthesis.

Core Chemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized. Further physicochemical and spectroscopic characteristics can be predicted based on the analysis of its constituent functional groups and related benzothiazole structures.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16293-61-1 | [6] |

| Molecular Formula | C₈H₆N₄S | [6] |

| Molecular Weight | 190.23 g/mol | [6] |

| Canonical SMILES | CC1=NC2=C(S1)C=C(C=C2)N=[N+]=[N-] | |

| Appearance | (Predicted) Pale yellow to brown solid | |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, Chloroform | |

| Melting Point | (Predicted) >100 °C (Azido compounds can be heat sensitive) |

Spectroscopic Profile

The spectroscopic signature of this compound is dictated by its three main components: the 2-methyl group, the benzothiazole ring system, and the 6-azido group. The following table outlines the expected spectral data.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet peak around δ 2.7-2.9 ppm (3H), corresponding to the C2-methyl group. - Aromatic protons on the benzene ring appearing as multiplets or doublets between δ 7.0-8.0 ppm. The specific coupling patterns would depend on the precise electronic effects of the azido group. |

| ¹³C NMR | - A signal for the methyl carbon around δ 20 ppm. - Aromatic and heterocyclic carbons appearing in the δ 110-160 ppm range. The carbon attached to the azide group (C6) would be significantly influenced. |

| FT-IR (cm⁻¹) | - A strong, sharp, and characteristic asymmetric stretching vibration for the azide (-N₃) group between 2100-2160 cm⁻¹.[7] - C=N stretching of the thiazole ring around 1600-1640 cm⁻¹.[8] - Aromatic C-H and C=C stretching vibrations. |

| Mass Spec (EI) | - A molecular ion (M⁺) peak at m/z = 190. - A characteristic fragmentation pattern involving the loss of N₂ (28 Da) from the molecular ion, resulting in a significant peak at m/z = 162.[9][10] |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is a multi-step process that logically begins with the commercially available 2-methyl-1,3-benzothiazole. The general workflow involves nitration, reduction of the nitro group to an amine, and finally, conversion of the amine to the target azide.

References

- 1. mdpi.com [mdpi.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | CAS#:16293-61-1 | Chemsrc [chemsrc.com]

- 7. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzothiazole [webbook.nist.gov]

- 10. Benzothiazole, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 6-Azido-2-methyl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Azido-2-methyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a feasible synthetic pathway, detailed experimental protocols, and characterization data.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a three-step sequence starting from the commercially available 2-methyl-1,3-benzothiazole. The pathway involves an electrophilic nitration to introduce a nitro group at the 6-position, followed by reduction of the nitro group to a primary amine, and finally, conversion of the amine to an azide via a diazotization reaction.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for similar benzothiazole derivatives. Researchers should perform appropriate risk assessments and optimize conditions as necessary.

Synthesis of 2-Methyl-6-nitro-1,3-benzothiazole

This procedure details the nitration of 2-methyl-1,3-benzothiazole.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0-5 °C in an ice-salt bath.

-

Slowly add 2-methyl-1,3-benzothiazole (10.0 g, 67.0 mmol) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid (5.0 mL, ~74 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of 2-methyl-1,3-benzothiazole over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford 2-Methyl-6-nitro-1,3-benzothiazole as yellow crystals.

Synthesis of 6-Amino-2-methyl-1,3-benzothiazole

This protocol describes the reduction of the nitro group to a primary amine using stannous chloride.

Methodology:

-

To a suspension of 2-Methyl-6-nitro-1,3-benzothiazole (10.0 g, 51.5 mmol) in ethanol (150 mL) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (34.9 g, 155 mmol).

-

Heat the mixture to reflux with stirring for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 8.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give 6-Amino-2-methyl-1,3-benzothiazole.

Synthesis of this compound

This final step involves the diazotization of the amino group followed by substitution with an azide.

Methodology:

-

Dissolve 6-Amino-2-methyl-1,3-benzothiazole (5.0 g, 30.4 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (30 mL) in a beaker, cooling the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (2.3 g, 33.4 mmol) in water (10 mL) dropwise to the cooled solution with vigorous stirring, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

-

In a separate flask, dissolve sodium azide (2.4 g, 36.5 mmol) in water (20 mL) and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with continuous stirring. Effervescence will be observed.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature and stir for an additional 2 hours.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Methyl-6-nitro-1,3-benzothiazole | C₈H₆N₂O₂S | 194.21 | 167-169 | Yellow crystals |

| 6-Amino-2-methyl-1,3-benzothiazole | C₈H₈N₂S | 164.23 | 138-140 | Pale yellow solid |

| This compound | C₈H₆N₄S | 190.23 | (Not reported) | (Expected solid) |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| 2-Methyl-6-nitro-1,3-benzothiazole | 2.85 (s, 3H), 7.95 (d, 1H), 8.20 (dd, 1H), 8.80 (d, 1H) | (Not fully reported) | 1595, 1510 (NO₂), 1340 (NO₂) | 194 (M⁺) |

| 6-Amino-2-methyl-1,3-benzothiazole | 2.65 (s, 3H), 3.80 (br s, 2H), 6.80 (dd, 1H), 7.10 (d, 1H), 7.50 (d, 1H) | (Not fully reported) | 3400-3200 (NH₂), 1620 | 164 (M⁺) |

| This compound | Predicted: 2.75 (s, 3H), 7.20 (dd, 1H), 7.60 (d, 1H), 7.80 (d, 1H) | Predicted: 20.1, 110.5, 118.0, 122.5, 135.0, 140.0, 150.0, 168.0 | Predicted: 2100-2150 (N₃) | Predicted: 190 (M⁺) |

*Predicted data based on analogous structures.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the target compound.

Caption: Workflow for synthesis, purification, and characterization.

This guide is intended for informational purposes for a scientific audience. All procedures should be carried out in a well-equipped laboratory by trained personnel, adhering to all necessary safety precautions.

Technical Guide: 6-Azido-2-methyl-1,3-benzothiazole (CAS 16293-61-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-Azido-2-methyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an azido group at the 6-position of the 2-methyl-1,3-benzothiazole scaffold offers a versatile functional handle for further chemical modifications, such as "click chemistry" reactions, making it a valuable building block for the synthesis of novel bioactive molecules and chemical probes.

This document outlines the proposed synthesis, physicochemical properties of its precursor, and a roadmap for the characterization and potential biological evaluation of this compound.

Physicochemical Properties

Table 1: Physicochemical Data of 6-Amino-2-methyl-1,3-benzothiazole

| Property | Value | Reference |

| CAS Number | 2941-62-0 | [1] |

| Molecular Formula | C₈H₈N₂S | [2] |

| Molecular Weight | 164.23 g/mol | [2] |

| Appearance | Pale yellow granular product | [3] |

| Melting Point | 135-136 °C | [3] |

| IUPAC Name | 6-methyl-1,3-benzothiazol-2-amine | [2] |

Proposed Synthesis

A plausible and efficient synthesis of this compound can be achieved in a two-step process starting from p-toluidine. The first step involves the synthesis of the precursor, 6-amino-2-methyl-1,3-benzothiazole, followed by a diazotization reaction and subsequent conversion of the diazonium salt to the azide.

Experimental Protocol: Synthesis of 6-Amino-2-methyl-1,3-benzothiazole

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[3]

Materials:

-

p-Toluidine

-

Chlorobenzene

-

Concentrated Sulfuric Acid

-

Sodium Thiocyanate

-

Sulfuryl Chloride

-

Concentrated Ammonium Hydroxide

-

Ethanol

-

Activated Charcoal (Norit)

Procedure:

-

In a 3-L three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, prepare a solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.

-

Slowly add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes to form a fine suspension of p-toluidine sulfate.

-

Add 90 g (1.1 moles) of sodium thiocyanate to the suspension and heat the mixture at 100 °C for 3 hours.

-

Cool the resulting solution containing the thiourea to 30 °C.

-

Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50 °C.

-

Maintain the mixture at 50 °C for 2 hours until the evolution of hydrogen chloride ceases.

-

Remove the chlorobenzene by filtration.

-

Dissolve the solid residue in 1 L of hot water and remove any remaining solvent by steam distillation.

-

Filter the hot solution to remove any insoluble material.

-

Make the solution alkaline to litmus by adding 200 ml of concentrated ammonium hydroxide.

-

Filter the precipitated 6-amino-2-methyl-1,3-benzothiazole and wash it with 200 ml of water.

-

Recrystallize the crude product from hot ethanol with the addition of 10 g of activated charcoal.

-

Dilute the hot, filtered solution with 500 ml of hot water, stir vigorously, and chill quickly.

-

Filter the pale yellow granular product, wash with 150 ml of 30% ethanol, and dry to a constant weight.

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on general methods for the conversion of aromatic amines to aryl azides via a Sandmeyer-type reaction.[4][5][6][7]

Materials:

-

6-Amino-2-methyl-1,3-benzothiazole

-

Hydrochloric Acid (concentrated)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ice

-

Ethyl Acetate

-

Sodium Sulfate (anhydrous)

Procedure:

-

Dissolve 1.64 g (10 mmol) of 6-amino-2-methyl-1,3-benzothiazole in 20 mL of 3 M hydrochloric acid in a 100 mL round-bottom flask, with gentle warming if necessary.

-

Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of deionized water dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

In a separate flask, dissolve 0.78 g (12 mmol) of sodium azide in 10 mL of deionized water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it gradually warm to room temperature over 2 hours.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures).

Spectral and Analytical Characterization

Spectral Data for Precursor: 6-Amino-2-methyl-1,3-benzothiazole

Table 2: Spectral Data of 6-Amino-2-methyl-1,3-benzothiazole

| Technique | Data | Reference |

| ¹H NMR | A spectrum is available and can be accessed through chemical databases. | [1] |

| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z 164. | [2][8] |

| IR Spectrum | Available in spectral databases. | [2] |

Proposed Characterization of this compound

Following the proposed synthesis, the structure of the final product should be confirmed using modern analytical techniques.

Table 3: Recommended Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the amino protons and characteristic shifts in the aromatic protons' signals compared to the precursor. |

| ¹³C NMR | Appearance of a carbon signal corresponding to the azide-substituted aromatic carbon and shifts in other carbon signals. |

| FT-IR | A strong, sharp absorption band characteristic of the azide (N₃) stretching vibration, typically in the range of 2100-2160 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₈H₆N₄S (190.23 g/mol ). |

| Elemental Analysis | The calculated elemental composition should match the experimental values for C, H, N, and S. |

Potential Biological Evaluation and Applications in Drug Discovery

While no specific biological activities have been reported for this compound, the benzothiazole scaffold is a well-established pharmacophore. The presence of the azido group allows for its use as a versatile building block in drug discovery through various conjugation chemistries.

Potential areas of investigation include:

-

Anticancer Activity: Screening against a panel of cancer cell lines to determine cytotoxic or cytostatic effects.

-

Antimicrobial Activity: Evaluation against a range of pathogenic bacteria and fungi.

-

Enzyme Inhibition: Testing against specific enzyme targets known to be modulated by benzothiazole derivatives.

-

Chemical Probe Development: Utilization in "click chemistry" reactions to attach fluorescent tags, affinity labels, or other reporter groups for target identification and validation studies.

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Hypothetical Signaling Pathway Investigation

This diagram illustrates a hypothetical workflow for investigating the mechanism of action of a novel benzothiazole derivative in a cancer cell context.

Caption: A conceptual workflow for the biological evaluation of a novel benzothiazole derivative.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. While specific experimental data is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential biological evaluation. The versatile nature of the azido group makes this compound a valuable tool for medicinal chemists and chemical biologists aiming to develop novel therapeutics and molecular probes. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

References

- 1. 6-AMINO-2-METHYLBENZOTHIAZOLE(2941-62-0) 1H NMR [m.chemicalbook.com]

- 2. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. rsc.org [rsc.org]

- 8. 2-Benzothiazolamine, 6-methyl- [webbook.nist.gov]

Spectral Properties of 6-Azido-2-methyl-1,3-benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral properties of 6-Azido-2-methyl-1,3-benzothiazole. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous compounds, including 2-methyl-1,3-benzothiazole, and various 6-substituted derivatives, to forecast its spectral characteristics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel benzothiazole derivatives. Included are detailed, generalized experimental protocols for key spectroscopic techniques and a logical workflow for the characterization of such compounds.

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and photophysical properties. The introduction of an azido group at the 6-position of the 2-methyl-1,3-benzothiazole core is of significant interest for its potential as a precursor in click chemistry for the synthesis of more complex molecules, as a photoaffinity label, or as a building block for novel bioactive agents. A thorough understanding of the spectral properties of this compound is paramount for its unambiguous identification, purity assessment, and further development.

This guide presents a detailed prediction of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral data for this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of 2-methyl-1,3-benzothiazole, 6-nitro-2-methyl-1,3-benzothiazole, and general principles of spectroscopy, accounting for the electronic effects of the azido substituent.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Rationale |

| ~ 7.85 | d | 1H | H-4 | The azido group is expected to have a minor deshielding effect on the H-4 proton compared to the parent 2-methylbenzothiazole. |

| ~ 7.55 | d | 1H | H-7 | The H-7 proton is predicted to be slightly deshielded by the azido group. |

| ~ 7.20 | dd | 1H | H-5 | The H-5 proton will be influenced by both the azido group and the adjacent protons, leading to a doublet of doublets. |

| ~ 2.80 | s | 3H | -CH₃ | The chemical shift of the methyl group at the 2-position is expected to be largely unaffected by the substituent at the 6-position.[1] |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Assignment | Predicted Rationale |

| ~ 168 | C-2 | The chemical shift of the C-2 carbon is not expected to be significantly altered by the 6-substituent. |

| ~ 152 | C-7a | The carbon at the ring junction adjacent to the sulfur atom. |

| ~ 140 | C-6 | The carbon bearing the azido group will be significantly deshielded. |

| ~ 134 | C-3a | The carbon at the ring junction adjacent to the nitrogen atom. |

| ~ 125 | C-4 | The chemical shift of C-4 is predicted based on related structures. |

| ~ 122 | C-5 | The chemical shift of C-5 is predicted based on related structures. |

| ~ 118 | C-7 | The chemical shift of C-7 is predicted based on related structures. |

| ~ 20 | -CH₃ | The methyl carbon's chemical shift should remain consistent with other 2-methylbenzothiazole derivatives. |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Rationale |

| ~ 2110 | Strong | Asymmetric N₃ stretch | This is the characteristic and most intense absorption for an azide functional group. |

| ~ 1600 | Medium | C=N stretch (thiazole ring) | A characteristic absorption for the benzothiazole ring system. |

| ~ 1450 | Medium | Aromatic C=C stretch | Typical for the benzene ring portion of the molecule. |

| ~ 1280 | Medium | Symmetric N₃ stretch | Another characteristic, though weaker, absorption for the azide group. |

| ~ 820 | Strong | C-H out-of-plane bend | Expected for a 1,2,4-trisubstituted benzene ring. |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment | Predicted Rationale |

| 190 | High | [M]⁺ | The molecular ion peak for C₈H₆N₄S. |

| 162 | Very High | [M - N₂]⁺ | Loss of a molecule of nitrogen from the azide group is a very common and favorable fragmentation pathway. This is expected to be the base peak. |

| 135 | Medium | [M - N₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the thiazole ring. |

| 108 | Medium | [C₇H₆S]⁺ | Further fragmentation of the benzothiazole core. |

Predicted UV-Vis Spectral Data

Solvent: Ethanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition | Predicted Rationale |

| ~ 230 | ~ 20,000 | π → π | Corresponds to the electronic transitions within the benzothiazole ring system. |

| ~ 280 | ~ 15,000 | π → π | A second π → π* transition at a longer wavelength, influenced by the azido substituent. |

| ~ 320 | ~ 5,000 | n → π | A weaker absorption corresponding to the n → π transition of the azido and thiazole moieties. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound. These are based on standard laboratory practices and methodologies reported for similar benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220 ppm.

-

Set the relaxation delay to 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI), coupled to a suitable inlet system (e.g., gas chromatography or direct infusion).

-

EI-MS Acquisition:

-

Introduce the sample into the ion source (typically heated).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

ESI-MS Acquisition (for confirmation of molecular weight):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Record the absorption spectrum of the sample solution from approximately 200 to 600 nm.

-

-

Data Processing: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel benzothiazole derivative like this compound.

References

An In-depth Technical Guide to the Molecular Structure of 6-Azido-2-methyl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azido-2-methyl-1,3-benzothiazole is a heterocyclic aromatic compound with the chemical formula C₈H₆N₄S.[1] Its structure, incorporating both the benzothiazole core and an azide functional group, suggests potential applications in medicinal chemistry and drug development. The benzothiazole moiety is a well-known pharmacophore found in a variety of biologically active compounds, while the azide group can be utilized in "click chemistry" for bioconjugation or as a photoaffinity label. This guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound, based on available chemical data and established synthetic methodologies.

Molecular Structure and Properties

The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A methyl group is attached at the 2-position of the thiazole ring, and an azido group is substituted at the 6-position of the benzene ring.

Key Structural Features and Reactivity

Caption: Key structural features of this compound.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available and predicted properties.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₆N₄S | [1] |

| Molecular Weight | 190.23 g/mol | [1] |

| CAS Number | 16293-61-1 | [1] |

| Appearance | Predicted: Crystalline solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | Inferred |

Synthesis

A plausible and efficient synthetic route to this compound involves the diazotization of the corresponding amine, 2-amino-6-methyl-1,3-benzothiazole, followed by treatment with an azide salt. This is a well-established method for the preparation of aryl azides from aromatic amines.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of this compound from 2-Amino-6-methyl-1,3-benzothiazole

Materials:

-

2-Amino-6-methyl-1,3-benzothiazole

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium azide (NaN₃)

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Beakers

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Diazotization:

-

In a round bottom flask, dissolve a specific molar quantity of 2-Amino-6-methyl-1,3-benzothiazole in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the amine solution, ensuring the temperature remains below 5 °C.

-

Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Azide Substitution:

-

In a separate beaker, dissolve a slight molar excess of sodium azide in deionized water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (release of nitrogen gas) may be observed.

-

Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

The resulting precipitate of this compound can be collected by vacuum filtration.

-

Alternatively, the product can be extracted from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Caution: Sodium azide and organic azides are potentially explosive and should be handled with extreme care. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Data Presentation

The structural characterization of this compound would rely on standard spectroscopic techniques. The following tables outline the expected spectroscopic data based on the known properties of the benzothiazole core and the azide functional group.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.8 | Singlet | 3H | -CH₃ |

| ~7.2 - 7.8 | Multiplet | 3H | Aromatic Protons |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~20 | -CH₃ |

| ~110 - 140 | Aromatic Carbons |

| ~150 - 170 | C2 and C7a (quaternary) |

Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 - 2160 | Strong | Asymmetric stretch of -N₃ |

| ~1600 - 1450 | Medium | Aromatic C=C stretching |

| ~1300 - 1400 | Medium | C-H bending |

| ~1280 | Medium | Symmetric stretch of -N₃ |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular ion) |

| 162 | [M - N₂]⁺ (Loss of nitrogen from azide group) |

| Additional Fragments | Characteristic of the benzothiazole ring system |

Conclusion

This technical guide provides a foundational understanding of the molecular structure, synthesis, and predicted physicochemical properties of this compound. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. The azide functionality presents a versatile handle for applications in chemical biology and drug discovery, making this compound a molecule of significant interest for further research and development. The data presented herein, while largely predictive, serves as a valuable resource for guiding future experimental work on this promising compound.

References

6-Azido-2-methyl-1,3-benzothiazole derivatives and analogs

An In-depth Technical Guide to 6-Azido-2-methyl-1,3-benzothiazole Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Its derivatives are of significant interest due to their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This technical guide focuses on the synthesis, biological activities, and mechanisms of action of this compound and its related derivatives and analogs. The introduction of an azido (-N₃) group at the 6-position offers a versatile handle for further chemical modification, such as through "click chemistry," enabling the creation of diverse molecular libraries. This document provides detailed experimental protocols, quantitative biological data, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of Benzothiazole Derivatives

The synthesis of the benzothiazole core typically involves the cyclization of a 2-aminothiophenol derivative with a suitable electrophile. The specific nature of the substituent at the 2-position is determined by the choice of this electrophile, which can range from carboxylic acids and acyl chlorides to aldehydes.

General Synthetic Workflow

A common strategy for synthesizing substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol and a carboxylic acid or its derivative. For the target this compound scaffold, a plausible route involves the initial synthesis of a 6-amino-2-methyl-1,3-benzothiazole precursor, followed by the introduction of the azido group via a diazotization-azidation sequence (Sandmeyer-type reaction).

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles

A green and efficient method for synthesizing 2-substituted benzothiazoles involves the direct condensation of o-aminothiophenol with a carboxylic acid under solvent-free conditions.[1]

-

Reactant Mixture: In a round-bottom flask, combine o-aminothiophenol (1.0 mmol) and the desired carboxylic acid (e.g., acetic acid for a 2-methyl substituent) (1.0 mmol).

-

Heating: Heat the reaction mixture at 150°C for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Purification: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by recrystallization or column chromatography.

Note: This protocol can be adapted for various substituted 2-aminothiophenols and carboxylic acids to generate a library of derivatives.

Experimental Protocol: Introduction of the 6-Azido Group

The following protocol is adapted from standard procedures for converting an aromatic amine to an azide.

-

Diazotization: Dissolve 6-amino-2-methyl-1,3-benzothiazole (1.0 mmol) in a mixture of concentrated hydrochloric acid and water at 0-5°C. Add a solution of sodium nitrite (1.1 mmol) in water dropwise, keeping the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes.

-

Azidation: In a separate flask, dissolve sodium azide (1.2 mmol) in water and cool to 0-5°C. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.

-

Reaction: Allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Isolation: The resulting solid product is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield this compound.

Biological Activities and Therapeutic Potential

Benzothiazole derivatives have been extensively studied for their potent biological activities, particularly in the realms of oncology and infectious diseases.

Anticancer Activity

Derivatives of the benzothiazole scaffold have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival signaling pathways, such as protein tyrosine kinases and tubulin polymerization.[2][3][4]

| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthalimide-benzothiazole (66) | HT-29 (Colon) | 3.72 ± 0.3 | [2] |

| Naphthalimide-benzothiazole (66) | A549 (Lung) | 4.074 ± 0.3 | [2] |

| Naphthalimide-benzothiazole (66) | MCF-7 (Breast) | 7.91 ± 0.4 | [2] |

| Naphthalimide-benzothiazole (67) | HT-29 (Colon) | 3.47 ± 0.2 | [2] |

| Naphthalimide-benzothiazole (67) | A549 (Lung) | 3.89 ± 0.3 | [2] |

| Naphthalimide-benzothiazole (67) | MCF-7 (Breast) | 5.08 ± 0.3 | [2] |

| 4-oxothiazolidin-2-ylidene (3) | HepG-2 (Liver) | 2.06 | [5] |

| 4-oxothiazolidin-2-ylidene (3) | MCF-7 (Breast) | 0.73 | [5] |

| 4-oxothiazolidin-2-ylidene (8) | HepG-2 (Liver) | 2.21 | [5] |

| 4-oxothiazolidin-2-ylidene (8) | MCF-7 (Breast) | 0.77 | [5] |

| Pyridyl derivative (3) | HeLa (Cervical) | ~1.0 | [3] |

| Pyridyl derivative (3) | HepG2 (Liver) | ~1.0 | [3] |

| Pyridyl derivative (3) | MCF7 (Breast) | ~1.0 | [3] |

Many benzothiazole derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are often overexpressed in tumors and play a critical role in cancer cell growth, proliferation, and angiogenesis. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent autophosphorylation and the activation of downstream signaling pathways like RAS/MAPK and PI3K/AKT.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole analogs have shown broad-spectrum activity against various pathogenic bacteria and fungi. Their mechanisms of action are diverse and include the inhibition of essential bacterial enzymes that are absent in mammals, making them attractive targets for selective drug design.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| Isatin derivative (41c) | E. coli | 3.1 | [6] |

| Isatin derivative (41c) | P. aeruginosa | 6.2 | [6] |

| Isatin derivative (41c) | S. aureus | 12.5 | [6] |

| Thiazolidinone (11a) | L. monocytogenes | 100 - 250 | [6] |

| Thiazolidinone (11a) | E. coli | 100 - 250 | [6] |

| Thiazolidinone (11a) | S. aureus | 100 - 250 | [6] |

| Pyrido[2,3-d]pyrimidine (7a) | B. subtilis | 6 (µmol/L) | [7] |

| Pyrido[2,3-d]pyrimidine (7a) | C. pneumonia | 12 (µmol/L) | [7] |

| Pyrrolo[2,1-b]benzothiazole (9a) | S. aureus | 4 (µmol/L) | [7] |

One of the key targets for benzothiazole-based antibacterial agents is DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, relieving torsional stress. Benzothiazole derivatives can bind to the enzyme, stabilizing the DNA-gyrase complex after DNA cleavage, which prevents the re-ligation of the DNA strands. This leads to a buildup of double-strand breaks, ultimately resulting in bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase by benzothiazole derivatives.

Key Experimental Protocols

This section provides detailed methodologies for the biological evaluation of benzothiazole derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test benzothiazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[7]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test benzothiazole compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] The results can also be read using a plate reader at 600 nm.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising and versatile class of compounds for drug discovery. Their demonstrated efficacy against cancer and microbial pathogens, coupled with well-defined synthetic accessibility, makes them attractive candidates for further development. The azido group at the C-6 position is particularly valuable, serving as a chemical handle for creating extensive libraries of novel compounds through bio-orthogonal chemistry, which can be screened for enhanced potency and selectivity. Future research should focus on synthesizing and screening these novel analogs, elucidating their precise mechanisms of action, and performing in-depth structure-activity relationship (SAR) studies to optimize their therapeutic profiles. Furthermore, ADME/Tox profiling will be crucial in advancing the most promising leads toward preclinical and clinical development.

References

- 1. ijcps.org [ijcps.org]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]

The Genesis of a Versatile Scaffold: A Technical History of Benzothiazole Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in modern medicinal and materials chemistry. Its derivatives have found indispensable applications ranging from industrial processes to life-saving pharmaceuticals. This technical guide delves into the historical discoveries of key benzothiazole compounds, presenting their seminal syntheses, physicochemical properties, and the early elucidation of their mechanisms of action.

The Dawn of Benzothiazoles: Hofmann's Pioneering Synthesis

The history of benzothiazoles begins in the late 19th century with the work of the German chemist August Wilhelm von Hofmann. In 1879, Hofmann reported the first synthesis of 2-substituted benzothiazoles, laying the foundational chemistry for this entire class of compounds. His early work involved the reaction of 2-aminothiophenol with various reagents.[1][2] One of the earliest methods developed by Hofmann was the reaction of 2-aminothiophenol with carbon disulfide.[2]

Physicochemical Properties of Benzothiazole

The parent compound, benzothiazole, is a colorless, slightly viscous liquid with a characteristic odor.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NS | [3] |

| Molar Mass | 135.19 g/mol | [3] |

| Melting Point | 2 °C | [3] |

| Boiling Point | 227-228 °C | [3] |

| Density | 1.238 g/mL at 25 °C | [4] |

A Revolution in Rubber: The Discovery of 2-Mercaptobenzothiazole (MBT) as a Vulcanization Accelerator

The early 20th century witnessed the burgeoning automobile industry and a soaring demand for durable rubber. The vulcanization process, discovered by Charles Goodyear, was crucial but slow. The search for chemical "accelerators" to speed up this process was a major industrial endeavor.

In the 1920s, workers at Pirelli and Goodyear Tire & Rubber discovered the remarkable vulcanization accelerating properties of 2-mercaptobenzothiazole (MBT).[5] This discovery, attributed to the work of Lorin B. Sebrell at Goodyear, who was later awarded the Charles Goodyear Medal for his contributions, revolutionized the rubber industry.[5] MBT allowed for shorter cure times, lower vulcanization temperatures, and the use of less sulfur, all of which resulted in a stronger and more durable rubber product.[5]

Industrial Synthesis of 2-Mercaptobenzothiazole (Kelly Process)

The commercial production of MBT was established through the Kelly process, patented by Goodyear Tire & Rubber.[6][7] This high-pressure, high-temperature process involves the reaction of aniline, carbon disulfide, and sulfur.[6][7]

Experimental Protocol: Kelly Process for MBT Synthesis

The following is a generalized protocol based on the principles described in early patents:

-

Charging the Autoclave: Aniline, carbon disulfide, and sulfur are charged into a high-pressure autoclave.

-

Reaction: The mixture is heated to a temperature between 150 °C and 300 °C. A positive pressure, regulated by the controlled release of generated gases, is maintained.[7]

-

Purification: The crude product is dissolved in a sodium hydroxide solution to separate it from organic by-products.[7]

-

Precipitation: The MBT is then re-precipitated by the addition of an acid.[7]

-

Isolation: The precipitated MBT is filtered, washed, and dried to yield the final product.[7]

References

- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 6. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 7. US1631871A - Process of manufacturing mercapto-benzo-thiazole - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 6-Azido-2-methyl-1,3-benzothiazole in Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Azido-2-methyl-1,3-benzothiazole in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While direct experimental data for this specific benzothiazole derivative is limited in currently available literature, the following protocols and data are based on established principles and analogous structures, providing a strong framework for its application in bioconjugation, drug development, and molecular imaging.

Introduction to this compound in SPAAC

This compound is an aromatic azide that can be utilized in copper-free click chemistry. The benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2][3][4] The introduction of an azide group at the 6-position allows for its covalent conjugation to molecules containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through the bioorthogonal SPAAC reaction.[][6] This reaction is highly efficient and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[7][8]

The primary application of this compound in this context is as a molecular building block or tag. It can be incorporated into small molecules, peptides, or other biomolecules to facilitate their attachment to a secondary molecule functionalized with a strained alkyne. This enables the construction of more complex molecular architectures, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.

Data Presentation

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

| Azide | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |

| Benzyl Azide | DBCO | ~0.1 - 1.0 | Acetonitrile/Water |

| Benzyl Azide | BCN | ~0.3 - 1.5 | Acetonitrile/Water |

| Azido-functionalized Protein | DBCO-Fluorophore | ~0.5 - 2.0 | Aqueous Buffer (PBS) |

| Small Molecule Aryl Azide | BCN-PEG | ~0.2 - 1.2 | DMSO/Water |

Note: Reaction rates are influenced by factors such as solvent, temperature, and the specific steric and electronic properties of the azide and cyclooctyne.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general two-step procedure for the synthesis of this compound starting from the commercially available 6-amino-2-methyl-1,3-benzothiazole.

Step 1: Diazotization of 6-Amino-2-methyl-1,3-benzothiazole

-

Dissolve 6-amino-2-methyl-1,3-benzothiazole in a solution of dilute hydrochloric acid (e.g., 2 M HCl) and cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution. The temperature should be strictly maintained below 5 °C to ensure the stability of the resulting diazonium salt.

-

Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition of sodium nitrite is complete to ensure full conversion to the diazonium salt. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine using a starch-iodide paper test for excess nitrous acid.

Step 2: Azidation of the Diazonium Salt

-

In a separate flask, dissolve sodium azide (NaN₃) in deionized water and cool the solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred sodium azide solution. Vigorous nitrogen gas evolution will be observed. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the completion of the reaction.

-

The crude this compound product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy (a characteristic azide stretch appears around 2100 cm⁻¹), and mass spectrometry to confirm its identity and purity.[9][10]

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol outlines a general method for conjugating this compound to a molecule containing a strained alkyne, such as a DBCO-functionalized protein.

Materials:

-

This compound solution (e.g., 10 mM in DMSO)

-

DBCO-functionalized protein (e.g., 1 mg/mL in PBS, pH 7.4)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (optional, for dissolving the azide)

Procedure:

-

To a solution of the DBCO-functionalized protein in PBS, add a 5- to 20-fold molar excess of the this compound solution. If the azide is dissolved in DMSO, ensure the final concentration of DMSO in the reaction mixture is below 5% to avoid protein denaturation.

-

Gently mix the reaction components and incubate at room temperature for 2-4 hours, or at 4 °C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a shift in the protein's molecular weight), mass spectrometry, or HPLC.

-

Upon completion of the reaction, remove the excess unreacted this compound and byproducts by a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

-

Characterize the resulting conjugate to confirm successful labeling and determine the degree of labeling. This can be achieved using techniques like UV-Vis spectroscopy (if the benzothiazole or a co-attached label has a distinct absorbance), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC analysis.

Mandatory Visualizations

Caption: Synthetic pathway for this compound.

Caption: General workflow for SPAAC bioconjugation.

Caption: Logical flow for targeted drug delivery or imaging applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 6. chempep.com [chempep.com]

- 7. interchim.fr [interchim.fr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. degres.eu [degres.eu]

Application Notes and Protocols for Protein Labeling using 6-Azido-2-methyl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework and proposed experimental protocols for the application of 6-Azido-2-methyl-1,3-benzothiazole in protein labeling. The methodologies described are based on established principles of bioorthogonal chemistry, specifically copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry"[1]. It is important to note that while the chemical entity this compound is known (CAS#: 16293-61-1)[2], specific, validated protocols for its direct use in protein labeling are not extensively documented in peer-reviewed literature. Therefore, the following protocols are presented as a guide for researchers to develop and optimize their own experimental procedures. Particular attention should be paid to the potential instability of the azide group on the benzothiazole ring, as related studies have suggested that some benzothiazole azides can be unstable[3].

Introduction to this compound in Protein Labeling

This compound is a heterocyclic compound containing a bioorthogonal azide handle. This functional group allows for its specific covalent attachment to proteins that have been metabolically, enzymatically, or chemically modified to contain a complementary alkyne group. The benzothiazole core may offer unique physicochemical properties, such as fluorescence or specific binding interactions, that could be advantageous for protein labeling and detection. The primary mechanism for labeling is the highly efficient and specific azide-alkyne cycloaddition reaction[1][4].

Principle of Bioorthogonal Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes[5]. The azide group is an ideal bioorthogonal handle as it is small, metabolically stable, and absent in most biological systems[5]. It reacts specifically with an alkyne partner through "click chemistry," forming a stable triazole linkage[1][4].

Synthesis of this compound

A plausible synthetic route for this compound, based on common methods for the synthesis of aryl azides and benzothiazoles, is proposed below.

Caption: Proposed synthesis of this compound.

Experimental Protocols for Protein Labeling

Two primary strategies for the click chemistry-based labeling of alkyne-modified proteins with this compound are presented: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that requires a copper(I) catalyst[4]. The protocol below is a general guideline and should be optimized for the specific protein of interest and experimental setup.

Workflow for CuAAC Labeling

Caption: General workflow for CuAAC-based protein labeling.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, Tris, HEPES, pH 7.0-8.0)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)[6]

-

DMSO (for dissolving the azide compound)

-

Deionized water

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-100 µM in a total reaction volume of 100 µL.

-

Add the this compound stock solution to a final concentration of 100-500 µM.

-

Add the copper ligand to a final concentration of 500 µM.

-

Add the CuSO4 stock solution to a final concentration of 100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The optimal incubation time may vary and should be determined empirically.

-

-

Analysis:

-

The labeled protein can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning (if the benzothiazole moiety is fluorescent upon triazole formation) or by Western blot using an antibody that recognizes the benzothiazole tag. Alternatively, the labeled protein can be purified for downstream applications.

-

Representative Quantitative Data for CuAAC Reactions

| Parameter | Representative Value | Reference |

| Protein Concentration | 10 - 100 µM | [7] |

| Azide Probe Concentration | 100 - 500 µM | [7] |

| CuSO4 Concentration | 50 - 250 µM | [7] |

| Ligand:Copper Ratio | 5:1 | [7] |

| Sodium Ascorbate | 1 - 5 mM | [7] |

| Reaction Time | 1 - 4 hours | [8] |

| Temperature | Room Temperature | [4] |

| pH | 7.0 - 8.0 | [4] |

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne to react with the azide[]. This method is particularly useful for labeling proteins in living cells where the toxicity of copper is a concern.

Workflow for SPAAC Labeling

Caption: General workflow for SPAAC-based protein labeling.

Materials:

-

Azide-modified protein (in this case, the protein would be modified with an azide, and 6-Alkyne-2-methyl-1,3-benzothiazole would be the probe). For the purpose of this protocol, we will assume the target protein is alkyne-modified and reacts with this compound coupled to a strained alkyne. However, since the user specified the azide compound, we will describe the reaction of an alkyne-modified protein with the azide probe, which is the reverse of the typical SPAAC setup but follows the same principle.

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

A strained cyclooctyne derivative of 6-Amino-2-methyl-1,3-benzothiazole (e.g., DBCO, BCN, DIFO conjugates). As this compound is the specified reagent, for a SPAAC reaction, the protein would need to be modified with a strained alkyne, and the benzothiazole would be the azide probe.

-

Deionized water

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the strained alkyne-modified protein to a final concentration of 10-50 µM in a total reaction volume of 100 µL.

-

Add the this compound stock solution to a final concentration of 50-250 µM.

-

-

Incubation:

-

Incubate the reaction mixture at 37 °C for 1-12 hours. The reaction kinetics of SPAAC are generally slower than CuAAC, and the optimal incubation time should be determined empirically.

-

-

Analysis:

-

Analyze the labeled protein by SDS-PAGE, in-gel fluorescence, Western blot, or other relevant methods.

-

Representative Quantitative Data for SPAAC Reactions

| Parameter | Representative Value | Reference |

| Protein Concentration | 10 - 50 µM | [10] |

| Azide Probe Concentration | 50 - 250 µM | [10] |

| Reaction Time | 1 - 12 hours | [10] |

| Temperature | 37 °C | [10] |

| pH | 7.0 - 7.4 | [10] |

| Second-order rate constant (k2) | 0.1 - 1 M⁻¹s⁻¹ (for common cyclooctynes) | [11] |

Visualization of Signaling Pathways and Logical Relationships

Chemical Reaction Diagram

Caption: Click chemistry reaction for protein labeling.

Concluding Remarks

The protocols provided herein offer a starting point for the development of protein labeling strategies using this compound. Researchers should perform initial small-scale reactions to optimize conditions such as reagent concentrations, incubation times, and temperature for their specific protein of interest. It is also recommended to characterize the stability of this compound under the desired experimental conditions before proceeding with large-scale or in vivo experiments. The successful application of this compound could provide a valuable new tool for the study of protein function and dynamics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | CAS#:16293-61-1 | Chemsrc [chemsrc.com]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 4. Click Chemistry [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. broadpharm.com [broadpharm.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Azido-2-methyl-1,3-benzothiazole in Bioconjugation

Introduction and Current Status

6-Azido-2-methyl-1,3-benzothiazole is an aryl azide derivative of the benzothiazole scaffold, a bicyclic heterocyclic compound recognized for its wide range of pharmacological activities, including antimicrobial, anti-tumor, and anti-inflammatory properties.[1][2] The incorporation of an azide (-N₃) group at the 6-position suggests its potential utility as a molecular building block in bioconjugation via "click chemistry." Specifically, the azide functional group can readily and selectively react with an alkyne-modified biomolecule through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] These reactions are central to modern bioconjugation, enabling the covalent linking of molecules in complex biological environments for applications in drug delivery, diagnostics, and molecular imaging.

However, a comprehensive review of the scientific literature reveals a notable absence of specific applications, detailed experimental protocols, or quantitative data for the bioconjugation of This compound . Research into related benzothiazole azides has indicated that such compounds can be unstable and difficult to isolate, which may account for the lack of published applications.[6]

Therefore, this document provides a generalized framework and representative protocols for the use of an aryl azide like this compound in bioconjugation, based on established principles of click chemistry. The subsequent protocols and data are intended to serve as a starting point for researchers interested in exploring the potential of this or similar molecules.

Principle of Application: Azide-Alkyne Click Chemistry

The primary application of an azide-functionalized molecule like this compound in bioconjugation is through the formation of a stable triazole linkage with an alkyne-tagged molecule (e.g., a protein, nucleic acid, or small molecule drug). This is most commonly achieved via the CuAAC reaction.

Key Features of CuAAC:

-

High Specificity: The azide and alkyne groups are bioorthogonal, meaning they react selectively with each other and do not cross-react with other functional groups found in biological systems.

-

High Yield and Favorable Kinetics: The reaction is highly efficient, proceeds rapidly under mild, often aqueous conditions, and generates minimal byproducts.[7]

-

Versatility: Applicable to a wide range of biomolecules and experimental conditions, including in-situ labeling in live cells.[6]

The general workflow involves preparing the azide- and alkyne-functionalized components separately and then reacting them in the presence of a copper(I) catalyst.

Experimental Protocols

The following are representative protocols for the bioconjugation of an azide-functionalized small molecule to an alkyne-modified protein. These should be optimized for specific applications.

This protocol describes the conjugation of an azide-containing benzothiazole derivative to an alkyne-modified protein in an aqueous buffer.

Materials:

-

Alkyne-modified protein (e.g., 100 µM in Phosphate Buffered Saline, pH 7.4)

-

This compound (or similar aryl azide) stock solution (10 mM in DMSO)

-

Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)

-

Sodium Ascorbate stock solution (100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)[8]

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes

Procedure:

-

In a microcentrifuge tube, add 450 µL of the alkyne-modified protein solution (final concentration ~90 µM).

-

Add 5 µL of the 10 mM azide-benzothiazole stock solution. This provides an approximate 2-fold molar excess of the azide (final concentration ~100 µM). Vortex briefly.

-

Prepare the catalyst premix in a separate tube: combine 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA ligand.[9] The ligand protects the biomolecule from oxidative damage and accelerates the reaction.

-

Add the 18.8 µL of the CuSO₄/THPTA premix to the protein/azide mixture. The final concentrations will be approximately 0.25 mM Copper and 1.25 mM Ligand.

-

Initiate the reaction by adding 25 µL of freshly prepared 100 mM Sodium Ascorbate.[9] The final concentration will be ~5 mM.

-

Gently mix the solution by inverting the tube. If desired, incubate at room temperature for 1-2 hours on a slow rotator.

-

Quench the reaction and remove copper by adding EDTA to a final concentration of 10 mM, or proceed directly to purification.

-

Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or spin filtration to remove excess reagents.

-